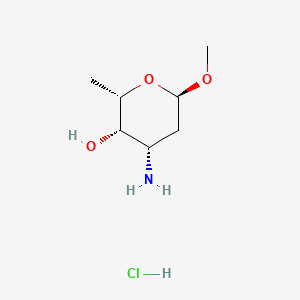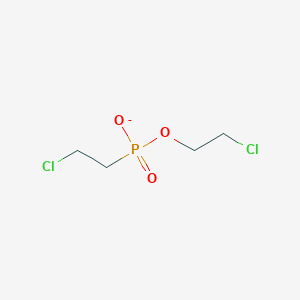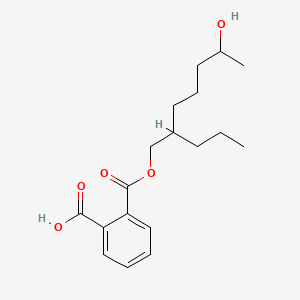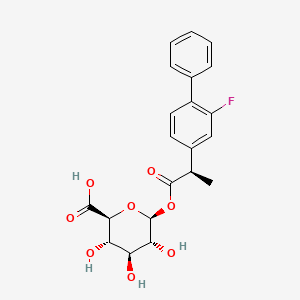
(R)-Flurbiprofen glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Flurbiprofen glucuronide is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug. Flurbiprofen is used to treat pain and inflammation associated with conditions such as arthritis. The glucuronidation process, which involves the conjugation of flurbiprofen with glucuronic acid, enhances the solubility of the drug, facilitating its excretion from the body. This process is stereoselective, with the ®-enantiomer being the predominant form .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-flurbiprofen glucuronide involves the enzymatic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7. The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of UDP-glucuronic acid .
Industrial Production Methods: Industrial production of ®-flurbiprofen glucuronide can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the compound. Microbial biotransformation is particularly suited for producing glucuronides that arise from sequential reactions .
化学反応の分析
Types of Reactions: ®-Flurbiprofen glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of flurbiprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out in vitro using human liver microsomes or recombinant enzymes .
Major Products: The major product of the glucuronidation reaction is ®-flurbiprofen glucuronide. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .
科学的研究の応用
®-Flurbiprofen glucuronide has several scientific research applications:
作用機序
The mechanism of action of ®-flurbiprofen glucuronide involves its formation through the glucuronidation of flurbiprofen. This process is catalyzed by UDP-glucuronosyltransferase 2B7, which transfers glucuronic acid to the ®-enantiomer of flurbiprofen. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. This process helps in reducing the concentration of the active drug in the body, thereby modulating its pharmacological effects .
類似化合物との比較
(S)-Flurbiprofen glucuronide: The (S)-enantiomer of flurbiprofen also undergoes glucuronidation, but at a lower rate compared to the ®-enantiomer.
Ibuprofen glucuronide: Similar to flurbiprofen, ibuprofen undergoes glucuronidation to form its glucuronide metabolite.
Ketoprofen glucuronide: Another nonsteroidal anti-inflammatory drug that undergoes glucuronidation.
Uniqueness: ®-Flurbiprofen glucuronide is unique due to its higher rate of formation compared to the (S)-enantiomer. This stereoselectivity is attributed to the higher activity of UDP-glucuronosyltransferase 2B7 towards the ®-enantiomer .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQBSOCUVSKTP-LPCIUUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162992-67-8 |
Source


|
| Record name | Tarenflurbil-acyl-beta-D-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?
A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].
Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?
A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)
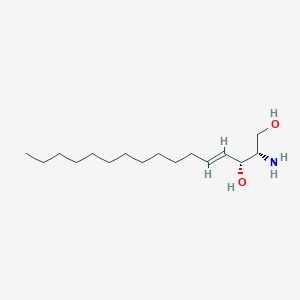
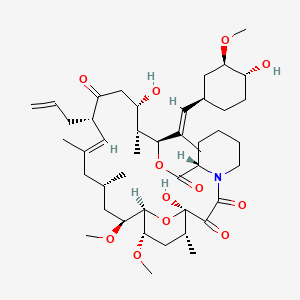
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
